Cas no 1540093-45-5 (Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-)

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-, is a bromo- and fluoro-substituted piperidine derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromine and fluorine substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in cross-coupling reactions and other synthetic transformations. The piperidine core contributes to its versatility in medicinal chemistry, particularly in the development of bioactive molecules. Its structural features allow for further functionalization, enabling the synthesis of diverse analogs. This compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for reproducible results in research applications.
Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- structure
1540093-45-5 structure
商品名:Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-
CAS番号:1540093-45-5
MF:C12H15BrFN
メガワット:272.156605958939
CID:5274370

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 化学的及び物理的性質

名前と識別子

    • Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-
    • インチ: 1S/C12H15BrFN/c13-12-10(5-4-6-11(12)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
    • InChIKey: SYCUFBYIGGUGMG-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC(F)=C2Br)CCCCC1

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-693300-5.0g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
5.0g
$1614.0 2025-03-12
Enamine
EN300-693300-0.05g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-693300-1.0g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
1.0g
$557.0 2025-03-12
Enamine
EN300-693300-0.5g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
0.5g
$535.0 2025-03-12
Enamine
EN300-693300-10.0g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
10.0g
$2393.0 2025-03-12
Enamine
EN300-693300-2.5g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
2.5g
$1089.0 2025-03-12
Enamine
EN300-693300-0.1g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
0.1g
$490.0 2025-03-12
Enamine
EN300-693300-0.25g
1-[(2-bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95.0%
0.25g
$513.0 2025-03-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01093231-1g
1-[(2-Bromo-3-fluorophenyl)methyl]piperidine
1540093-45-5 95%
1g
¥4011.0 2023-04-10

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- 関連文献

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-に関する追加情報

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- (CAS No. 1540093-45-5): A Comprehensive Overview

Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]-, identified by its CAS number 1540093-45-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a 2-bromo-3-fluorophenyl substituent at the methyl group adds unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- make it an attractive candidate for various biological applications. The bromine and fluorine atoms introduce halogenation, which is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. This compound has garnered attention due to its potential in modulating biological pathways associated with neurological disorders, inflammation, and cancer.

In recent years, there has been a surge in research focusing on the development of novel piperidine derivatives as pharmacological agents. The 2-bromo-3-fluorophenyl moiety in Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- has been explored in several preclinical studies for its ability to interact with specific targets. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in tumor growth and progression. The fluorine atom, in particular, has been shown to improve the bioavailability and duration of action of drug candidates by enhancing their lipophilicity and resistance to metabolic degradation.

The pharmaceutical industry has leveraged the versatility of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- in designing small-molecule inhibitors. Researchers have synthesized various analogs to optimize potency and selectivity. The bromine substituent provides a handle for further chemical modifications, allowing for the creation of libraries of compounds that can be screened for biological activity. This approach has led to the identification of several lead compounds that are now undergoing further investigation in clinical trials.

The synthesis of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by bromination and fluorination of the aromatic ring. Advances in catalytic methods have improved the efficiency of these transformations, making it feasible to produce larger quantities of the compound for research purposes.

The biological activity of Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits potent activity against several disease models. For example, it has shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

The compound's mechanism of action is thought to involve interactions with specific receptors and enzymes. The 2-bromo-3-fluorophenyl group is believed to engage with binding pockets on target proteins, leading to therapeutic effects. Further research is needed to fully elucidate these interactions and understand how they contribute to the compound's efficacy.

In conclusion, Piperidine, 1-[(2-bromo-3-fluorophenyl)methyl]- (CAS No. 1540093-45-5) is a versatile and promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an excellent scaffold for drug discovery, particularly in the areas of oncology and neurology. As research continues to uncover new biological targets and synthetic strategies, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.